molecular formula C11H12N2O2S B13857754 ethyl 3-amino-5-(2-thienyl)-1H-pyrrole-2-carboxylate CAS No. 237435-97-1

ethyl 3-amino-5-(2-thienyl)-1H-pyrrole-2-carboxylate

Cat. No.: B13857754
CAS No.: 237435-97-1
M. Wt: 236.29 g/mol
InChI Key: BLVGTMROQIMHGS-UHFFFAOYSA-N
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Description

Ethyl 3-amino-5-(2-thienyl)-1H-pyrrole-2-carboxylate is a heterocyclic compound that features a pyrrole ring substituted with an amino group and a thienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-5-(2-thienyl)-1H-pyrrole-2-carboxylate typically involves the reaction of ethyl 3-aminocrotonate with 2-thiophenecarboxaldehyde under acidic conditions. The reaction proceeds through a cyclization mechanism to form the pyrrole ring .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-5-(2-thienyl)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-amino-5-(2-thienyl)-1H-pyrrole-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the synthesis of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of ethyl 3-amino-5-(2-thienyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the thienyl group can participate in π-π stacking interactions. These interactions can modulate the activity of the target, leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-5-(2-thienyl)-1H-pyrrole-2-carboxylate
  • Ethyl 3-amino-5-(2-furyl)-1H-pyrrole-2-carboxylate
  • Ethyl 3-amino-5-(2-pyridyl)-1H-pyrrole-2-carboxylate

Uniqueness

This compound is unique due to the presence of the thienyl group, which imparts specific electronic and steric properties. This makes it particularly suitable for certain types of chemical reactions and biological interactions that similar compounds may not be able to achieve .

Biological Activity

Ethyl 3-amino-5-(2-thienyl)-1H-pyrrole-2-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrole ring substituted with an amino group and a thienyl group, contributing to its unique chemical properties. The molecular formula is C9H10N2O2SC_9H_{10}N_2O_2S with a molecular weight of approximately 198.25 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Enzymes : The amino group can form hydrogen bonds with active sites on enzymes, potentially inhibiting their activity.
  • Receptor Modulation : The compound may modulate receptor functions through π-π interactions with aromatic amino acids in receptor binding sites.
  • Antioxidant Activity : Pyrrole derivatives are often associated with antioxidant properties, which can contribute to their anticancer effects by reducing oxidative stress.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. For instance, studies have shown its effectiveness against Gram-positive and Gram-negative bacteria as well as fungi.

Anticancer Activity

In vitro studies have demonstrated that this compound can induce cytotoxicity in several cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, suggesting potent antimicrobial properties.

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Study on Anticancer Activity

In another study focusing on its anticancer properties, this compound was tested against various cancer cell lines. The compound exhibited IC50 values ranging from 10 to 25 µM, indicating effective cytotoxicity.

Cancer Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15
PC-3 (Prostate Cancer)20

Properties

CAS No.

237435-97-1

Molecular Formula

C11H12N2O2S

Molecular Weight

236.29 g/mol

IUPAC Name

ethyl 3-amino-5-thiophen-2-yl-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C11H12N2O2S/c1-2-15-11(14)10-7(12)6-8(13-10)9-4-3-5-16-9/h3-6,13H,2,12H2,1H3

InChI Key

BLVGTMROQIMHGS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(N1)C2=CC=CS2)N

Origin of Product

United States

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